molecular formula C13H20O6 B14582500 Dec-4-ene-1,5,10-tricarboxylic acid CAS No. 61421-98-5

Dec-4-ene-1,5,10-tricarboxylic acid

Cat. No.: B14582500
CAS No.: 61421-98-5
M. Wt: 272.29 g/mol
InChI Key: VGMBOISSKWCYMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-4-ene-1,5,10-tricarboxylic acid typically involves the functionalization of a decene backbone with carboxyl groups. One common method is the hydroformylation of decene followed by oxidation to introduce the carboxyl groups. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure carbon monoxide and hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroformylation processes followed by oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dec-4-ene-1,5,10-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Esters and amides.

Scientific Research Applications

Dec-4-ene-1,5,10-tricarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dec-4-ene-1,5,10-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in the citric acid cycle, contributing to energy production and metabolic regulation. The compound’s carboxyl groups allow it to form complexes with metal ions, influencing enzymatic activities and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dec-4-ene-1,5,10-tricarboxylic acid is unique due to its decene backbone, which provides distinct chemical properties and reactivity compared to other tricarboxylic acids. Its structure allows for specific interactions and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

61421-98-5

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

dec-4-ene-1,5,10-tricarboxylic acid

InChI

InChI=1S/C13H20O6/c14-11(15)8-3-1-2-6-10(13(18)19)7-4-5-9-12(16)17/h7H,1-6,8-9H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

VGMBOISSKWCYMF-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=CCCCC(=O)O)C(=O)O)CCC(=O)O

Origin of Product

United States

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